molecular formula C18H16ClNO3S B12188840 N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12188840
M. Wt: 361.8 g/mol
InChI Key: RWGYVSJWFLTWFA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a phenyl group, and a dihydro-oxathiine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxathiine Ring: This step involves the cyclization of a suitable precursor, such as a thiol and an epoxide, under acidic or basic conditions to form the oxathiine ring.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the oxathiine ring with a chloro-methoxyphenyl group using a suitable reagent, such as a chloro-methoxyphenyl halide, under basic conditions.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine, such as aniline, under acidic or basic conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used as a probe to study biological processes and as a potential therapeutic agent for various diseases.

    Medicine: The compound can be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Modulating Gene Expression: The compound can influence the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar chloro-methoxyphenyl group but differs in the presence of additional methoxy groups on the benzene ring.

    N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxyphenyl-1,3,5-triazine-2,4-diamine: This compound has a similar chloro-methoxyphenyl group but differs in the presence of a triazine ring instead of the oxathiine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H16ClNO3S/c1-22-15-8-7-13(11-14(15)19)20-18(21)16-17(24-10-9-23-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

RWGYVSJWFLTWFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)Cl

Origin of Product

United States

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